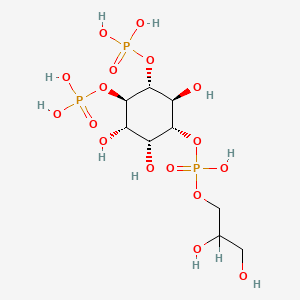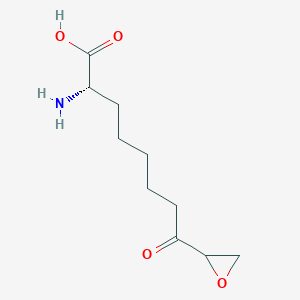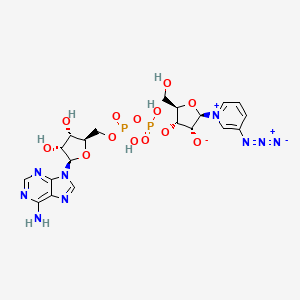
Phosphatidylinositol 4,5-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A phosphoinositide present in all eukaryotic cells, particularly in the plasma membrane. It is the major substrate for receptor-stimulated phosphoinositidase C, with the consequent formation of inositol 1,4,5-triphosphate and diacylglycerol, and probably also for receptor-stimulated inositol phospholipid 3-kinase. (Kendrew, The Encyclopedia of Molecular Biology, 1994)
Wissenschaftliche Forschungsanwendungen
Regulation of Ion Channels
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) plays a crucial role in the regulation of ion channels in the plasma membrane. This signaling phospholipid dynamically alters in concentration, affecting a wide range of ion channels, typically increasing their activity. Its hydrolysis by phospholipase C can reduce channel activity, indicating its pivotal role in cellular and neurobiological functions (Suh & Hille, 2005).
Membrane Traffic Regulation
PI(4,5)P2 is significant in regulating vesicle exo- and endocytosis and the accompanying actin cytoskeletal rearrangements. Its non-uniform and dynamic distribution in membranes and organization in raft-like domains facilitate membrane fusion and fission processes, essential for membrane movement (Martin, 2001).
Vesicle Fusion Dynamics
PI(4,5)P2 is crucial in regulating large dense-core vesicle exocytosis in neuroendocrine tissues. Genetic evidence suggests that PI(4,5)P2 synthesis significantly influences the fusion dynamics of these vesicles, impacting the readily releasable vesicle pool and its refilling rate (Gong et al., 2005).
Role as a Cofactor for Ion Channel Function
PI(4,5)P2 is vital for the function of many plasma membrane ion channels and transporters. It's depletion affects channel activity, indicating its role as a necessary cofactor for ion channel function (Suh & Hille, 2008).
Membrane Identity Determination
PI(4,5)P2, along with phosphatidylinositol 4-phosphate (PI4P), plays a fundamental role in defining the physical properties and identity of the cell membrane. These lipids interact with proteins, influencing ion channels and other cellular functions (Hammond et al., 2012).
Regulation in Signal Transduction
PI(4,5)P2 and its precursor PI4P are central in various signal transduction pathways across eukaryotic models. These lipids interact directly with many protein effectors, regulating their location and activity, and play roles in cellular processes and disease mechanisms (Delage et al., 2013).
Influence on Cellular Functions
The diverse roles of PI(4,5)P2 extend to processes like cell proliferation and survival, cytoskeletal reorganization, and membrane trafficking. Its synthesis is regulated by phosphatidylinositol phosphate kinases, which are crucial for maintaining cell biology in various compartments (Giudici et al., 2004).
Exocytosis and Endocytosis
PI(4,5)P2 is key in exocytosis and endocytosis, forming microdomains in the plasma membrane that are essential for Ca2+-dependent exocytosis. It influences the spatial organization of these microdomains and their relation to exocytotic machineries (Aoyagi et al., 2005).
Control of Plasma Membrane Levels
PI(4,5)P2 regulates the plasma membrane levels of PI4P and phosphatidylserine (PS), impacting the recruitment of endoplasmic reticulum-resident ORP5 and ORP8 to PM contact sites. This regulation is essential for maintaining the balance of PI4P and PI(4,5)P2 levels (Sohn et al., 2018).
Role in Nuclear Signaling
PI(4,5)P2's role extends to nuclear signaling, affecting transcriptional regulatory activity. It acts as an effector for inositol polyphosphate multikinase, influencing nuclear events and cell signaling (Choi & Anderson, 2016).
Effect on Membrane Fusion
The presence of PI(4,5)P2 in the plasma membrane is crucial for SNARE-dependent membrane fusion, playing roles in both inhibition and facilitation of this process. It is a key factor in vesicle exocytosis, influencing the concentration and activity of soluble NSF attachment protein receptor (SNARE) (James et al., 2008).
Interaction with Cytoskeleton
PI(4,5)P2 levels in the plasma membrane control the adhesion of the membrane bilayer to the underlying cytoskeleton. This interaction influences both direct and indirect effects on cytoskeleton structure (Nebl et al., 2000).
Eigenschaften
CAS-Nummer |
94161-15-6 |
|---|---|
Produktname |
Phosphatidylinositol 4,5-diphosphate |
Molekularformel |
C9H21O17P3 |
Molekulargewicht |
494.17 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl [(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H21O17P3/c10-1-3(11)2-23-29(21,22)26-7-4(12)5(13)8(24-27(15,16)17)9(6(7)14)25-28(18,19)20/h3-14H,1-2H2,(H,21,22)(H2,15,16,17)(H2,18,19,20)/t3?,4-,5+,6+,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
VQSJAWPFQCXIOB-VODLGYORSA-N |
Isomerische SMILES |
C(C(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
Synonyme |
glycerophosphoinositol 4,5-bisphosphate glycerophosphoinositol 4,5-bisphosphate, D-myo-inositol glycerophosphoinositol 4,5-bisphosphate, R-isomer glycerophosphoryl-myo-inositol 4,5-bisphosphate Gro-PIP2 GroPIP2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B1209273.png)



![(S)-N-[3-(3,4-Methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxoprolyl]-(S)-alanine benzyl ester](/img/structure/B1209280.png)





![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide](/img/structure/B1209292.png)